

Application of ¹⁷O-excess in Paleoclimate Reconstruction: Detailed Application Notes and Protocols

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Introduction

The triple oxygen isotope system, and specifically the parameter ^{17}O -excess (^{17}O), has emerged as a powerful tool in paleoclimate reconstruction. Unlike the more commonly used ^{18}O proxy, which is sensitive to both temperature and the isotopic composition of water, ^{17}O -excess is particularly sensitive to kinetic fractionation processes during evaporation and is relatively insensitive to temperature. This unique characteristic allows for the deconvolution of temperature and hydrological cycle effects, providing a more nuanced understanding of past climate dynamics. These application notes provide an overview of the utility of ^{17}O -excess, detailed experimental protocols for its measurement in common paleoclimate archives, and a summary of key quantitative data.

Core Concepts

In meteoric waters, the relationship between $\delta^{17}O$ and $\delta^{18}O$ is approximately linear. The ^{17}O -excess is defined as the deviation from a reference mass-dependent fractionation line, typically the Global Meteoric Water Line (GMWL). The precise definition is:

$$\Delta^{17}O = \ln(\delta^{17}O + 1) - \lambda * \ln(\delta^{18}O + 1)$$



where δ values are in per mil (‰) and λ is the reference slope (commonly 0.528). The resulting Δ^{17} O is a small value, usually expressed in "per meg" (1 per meg = 0.001‰).

The primary environmental factor influencing ¹⁷O-excess in meteoric water is the relative humidity at the moisture source. Lower relative humidity leads to stronger kinetic fractionation during evaporation from the ocean surface, resulting in a lower ¹⁷O-excess in the evaporated water vapor and subsequent precipitation. Therefore, ¹⁷O-excess in paleoclimate archives such as ice cores, speleothems, and lacustrine carbonates can provide a quantitative proxy for past changes in humidity and aridity.

Data Presentation

Table 1: Triple Oxygen Isotope Composition of

International Carbonate Standards

Standard	δ¹8O (‰ vs. VSMOW)	δ ¹⁷ O (‰ vs. VSMOW)	Δ' ¹⁷ O (per meg vs. VSMOW, λ=0.528)
NBS-18	9.253 ± 0.018	17.591 ± 0.041	3 ± 5
NBS-19	20.276 ± 0.015	39.196 ± 0.026	-227 ± 4
IAEA-603	-2.37 ± 0.04 (vs VPDB)	-	-194 ± 6

Data for NBS-18 and NBS-19 from Barkan et al. (2015)[1][2]. Data for IAEA-603 from Barkan et al. (2019)[3]. Note that δ^{18} O for IAEA-603 is reported vs. VPDB.

Table 2: Representative ¹⁷O-excess Values in Paleoclimate Archives



Archive	Location/Core	Climate Period	Approximate Δ' ¹⁷ O (per meg)	Reference
Antarctic Ice Core	Vostok	Holocene / Last Interglacial	~40	Landais et al. (2008)
Antarctic Ice Core	Vostok	Glacial	Lower than interglacial	Landais et al. (2008)
Antarctic Ice Core	EPICA Dome C	Glacial/Interglaci al Shift	12 ppm increase	Winkler et al. (2012)[4]
South Pole Ice Core	SPC14	Millennial-scale variability	Significant variations correlated with deuterium excess	Steig et al. (2021)[5][6]

Experimental Protocols

Protocol 1: ¹⁷O-excess Analysis of Carbonates using the CO₂-O₂ Exchange Method

This protocol describes the high-precision measurement of $\Delta^{'17}O$ in carbonate samples. It is a two-step process involving the extraction of CO_2 from the carbonate followed by isotopic exchange with O_2 .[7][8]

Part A: CO₂ Extraction from Carbonate

- Sample Preparation: Weigh approximately 6-10 mg of powdered carbonate sample into a reaction vessel.
- Acid Digestion: Add 100% phosphoric acid (H₃PO₄) to the reaction vessel. The reaction is typically carried out at a constant temperature, for example, 25°C, to ensure consistent acid fractionation.



- CO₂ Purification: The evolved CO₂ is cryogenically purified to remove water and other non-condensable gases. This typically involves passing the gas through a series of cold traps.
- CO₂ Collection: The purified CO₂ is collected in a sample tube for the next step.

Part B: Catalytic CO₂-O₂ Exchange and Mass Spectrometry

- Introduction of Gases: Introduce a known amount of the purified CO₂ sample and a reference O₂ gas of known triple oxygen isotope composition into a quartz reactor containing a platinum sponge catalyst.[2]
- Isotopic Exchange: Heat the reactor to a high temperature (e.g., 750°C) to facilitate oxygen isotope exchange between CO₂ and O₂ until a steady state is reached.[1]
- O₂ Analysis: The isotopically exchanged O₂ is then analyzed for its δ^{17} O and δ^{18} O values using a dual-inlet isotope ratio mass spectrometer (IRMS).
- Calculation of $\Delta^{'17}O$: The $\Delta^{'17}O$ of the original CO₂ is calculated based on the change in the isotopic composition of the O₂ before and after the exchange, and the known fractionation factors.
- Standardization: The measurements are normalized using international standards such as NBS-18 and NBS-19 to ensure inter-laboratory comparability.[1][3]

Protocol 2: ¹⁷O-excess Analysis of Ice Cores using Continuous-Flow Analysis (CFA)

This protocol outlines the high-precision, high-resolution analysis of ¹⁷O-excess in ice core samples using a CFA system coupled with a cavity ring-down laser spectrometer (CRDS).[4][5] [9][10]

- Ice Core Melting: A continuous stick of ice core is melted on a heated melter head in a controlled environment to prevent contamination.
- Water Degassing: The meltwater stream is passed through a debubbler to remove air bubbles.



- Vaporization: A portion of the continuous water stream is vaporized. A common method is flash vaporization, where the water is introduced into a heated chamber (e.g., 170°C).[4]
- Spectroscopic Analysis: The water vapor is introduced into the CRDS instrument, which simultaneously measures the concentrations of H₂¹⁶O, H₂¹⁷O, H₂¹⁸O, and HD¹⁶O.
- Data Acquisition and Calibration: The raw isotopic data is acquired continuously. The system
 is calibrated by periodically introducing water standards with known triple oxygen isotope
 compositions.
- Data Processing: The raw data is corrected for instrumental drift and calibrated to the VSMOW scale. The ¹⁷O-excess is then calculated. High-precision Δ'¹⁷O measurements often require averaging the data over a certain depth interval (e.g., 50 cm) to achieve the desired precision of <0.01‰.[5][6]

Mandatory Visualization



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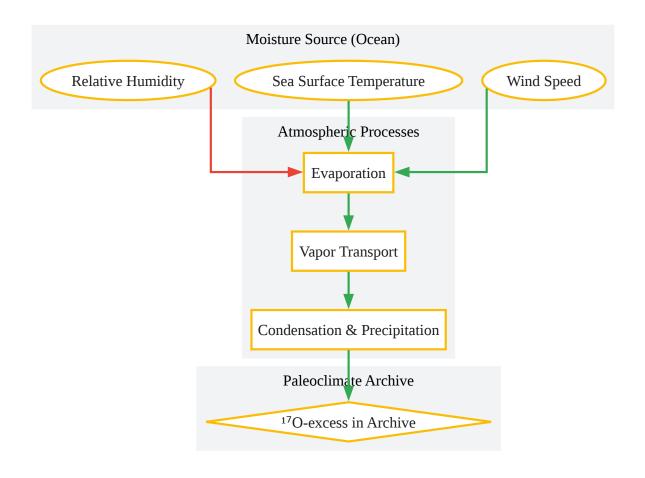
Caption: Workflow for ¹⁷O-excess analysis in carbonates.



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Caption: Workflow for ¹⁷O-excess analysis in ice cores.





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Caption: Factors controlling ¹⁷O-excess in paleoclimate archives.

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